2,6-dichloro-N-(pyridin-4-yl)benzamide
Overview
Description
“2,6-dichloro-N-(pyridin-4-yl)benzamide” is a potent, selective, and orally bioavailable TYK2 inhibitor . It has been used in research for the treatment of inflammatory diseases, such as psoriasis and inflammatory bowel diseases (IBD) .
Molecular Structure Analysis
The molecular structure of “this compound” can be found in various databases . It has been used in complex with Tyk2 (JH1) in research .Scientific Research Applications
1. Synthesis and Chemical Properties
- 2-Hydroxy-N-(pyridin-4-yl)benzamide, a related compound, was synthesized from salicylic acid and 4-aminopyridine. This process highlighted the role of triethylamine in catalyzing high-yield synthesis under mild conditions (Dian, 2010).
2. Directing Group in Chemical Reactions
- 2-(Pyridin-2-yl) aniline, a structurally related compound, has been used as a novel, removable directing group for C-H amination mediated by cupric acetate in benzamide derivatives (Zhao et al., 2017).
3. Potassium Channel Openers
- N-Pyridyl benzamide derivatives have shown activity as KCNQ2/Q3 potassium channel openers in animal models of epilepsy and pain (Amato et al., 2011).
4. Crystal Structure Analysis
- The crystal structure and Hirshfeld surface analysis of N-(pyridin-2-ylmethyl)benzamide derivative revealed the orientation of pyridine and benzene rings, important for understanding molecular interactions (Artheswari et al., 2019).
5. Luminescent Properties
- Pyridyl substituted benzamides have been studied for their luminescent properties in various solvents, demonstrating potential for applications in photonic materials (Srivastava et al., 2017).
6. Synthesis and Reactivity
- Research on the synthesis of benzamide derivatives involving pyridine moieties has contributed to a deeper understanding of their chemical reactivity and potential applications (Ping, 2007).
7. Potential PET Imaging Agents
- Derivatives of 2,6-difluoro-N-(pyridine)benzamide have been synthesized for use as potential PET imaging agents in cancer research (Wang et al., 2013).
8. Cytotoxic Activity
- Certain benzamide derivatives have shown significant cytotoxic activity against various human cancer cell lines, highlighting their potential as therapeutic agents (Adhami et al., 2014).
9. Metabolic Pathways in Drug Development
- Studies on 2-Chloro-N-(pyridin-yl)benzamide derivatives have provided insights into their metabolic pathways, crucial for drug development and safety evaluation (Yue et al., 2011).
10. Novel Antitumor Agents
- Benzothiazole derivatives related to 2,6-dichloro-N-(pyridin-4-yl)benzamide have been synthesized and evaluated for their antitumor properties (Yoshida et al., 2005).
Mechanism of Action
Target of Action
The primary targets of 2,6-dichloro-N-(pyridin-4-yl)benzamide are TYK2, JAK1, JAK2, and JAK3 . These are all key components of the Janus kinase (JAK) family, which play crucial roles in signal transduction for a variety of cytokines and growth factors .
Mode of Action
This compound acts as a potent inhibitor of TYK2, JAK1, JAK2, and JAK3 . It binds to these targets with Ki values of 4.8, 0.7, 0.7, and 0.4 nM respectively . By inhibiting these kinases, it disrupts the signaling pathways they are involved in .
Biochemical Pathways
The compound affects several biochemical pathways. It demonstrates reasonable potency in blocking the IL-12 pathway (IL-12 pSTAT4 EC50 =380 nM) while displaying less activity in the EPO (JAK2) pathway (EPO pSTAT5 EC50 =1700 nM) and IL-6 (JAK1) pathway (IL-6 pSTAT3 EC50 =2000 nM) . These pathways are involved in immune response regulation, erythropoiesis, and inflammation respectively .
Pharmacokinetics
In terms of pharmacokinetics, this compound exhibits relatively high clearance (65 mL/min/kg) when dosed intravenously (i.v. 1 mg/kg) and exhibits modest oral exposure (AUC=2.6 μM·h at p.o. 5 mg/kg) . This suggests that the compound is rapidly cleared from the body and has moderate bioavailability when administered orally .
Result of Action
The molecular and cellular effects of this compound’s action are primarily the result of its inhibition of TYK2, JAK1, JAK2, and JAK3 . By inhibiting these kinases, it disrupts the signaling pathways they are involved in, leading to potential therapeutic effects in conditions where these pathways are dysregulated .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2,6-dichloro-N-(pyridin-4-yl)benzamide interacts with several enzymes and proteins, including TYK2, JAK1, JAK2, and JAK3 . It demonstrates reasonable potency in blocking the IL-12 pathway while displaying less activity in the EPO (JAK2) pathway and IL-6 (JAK1) pathway .
Cellular Effects
This compound influences cell function by blocking the IL-12 pathway, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits TYK2, JAK1, JAK2, and JAK3, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It exhibits relatively high clearance when dosed intravenously and exhibits modest oral exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the JAK-STAT signaling pathway . It interacts with enzymes such as TYK2, JAK1, JAK2, and JAK3, and may affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
2,6-dichloro-N-pyridin-4-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O/c13-9-2-1-3-10(14)11(9)12(17)16-8-4-6-15-7-5-8/h1-7H,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJPUMGNYIOTFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401015650 | |
Record name | 2,6-dichloro-N-(pyridin-4-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401015650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49644368 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
113204-35-6 | |
Record name | 2,6-dichloro-N-(pyridin-4-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401015650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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